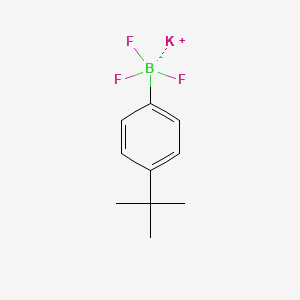

4-叔丁基苯基三氟硼酸钾

描述

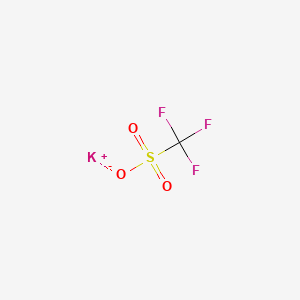

Potassium 4-tert-butylphenyltrifluoroborate is a trifluoroborate building-block compound . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .

Molecular Structure Analysis

The molecular formula of Potassium 4-tert-butylphenyltrifluoroborate is C10H13BF3K . The molecular weight is 240.118 g/mol . The InChI Key is RQPOMNZPBPIWDB-UHFFFAOYSA-N .Chemical Reactions Analysis

Potassium trifluoroborates, including Potassium 4-tert-butylphenyltrifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis

Potassium 4-tert-butylphenyltrifluoroborate is a solid . Its melting point is greater than 230°C . The compound is 95% pure .科学研究应用

Potassium (4-(tert-butyl)phenyl)trifluoroborate: A Comprehensive Analysis

Potassium (4-(tert-butyl)phenyl)trifluoroborate is a specialized organoboron reagent that offers several advantages over its boronic acid and ester counterparts. Notably, it is stable in the presence of moisture and air, and it can withstand strong oxidative conditions . This makes it an invaluable compound in various scientific research applications. Below are six unique applications of this compound, each detailed in its own section.

Cross-Coupling Reactions: This compound serves as a building block in cross-coupling reactions, which are fundamental processes in the synthesis of complex organic compounds. Its stability and reactivity make it an ideal candidate for these reactions, which are pivotal in pharmaceutical research and development.

Material Science: In material science, the compound’s robustness under oxidative conditions allows for its use in the synthesis of new materials, including polymers and nanomaterials that require precise molecular engineering.

Catalysis: Potassium (4-(tert-butyl)phenyl)trifluoroborate can act as a catalyst or a component of catalytic systems due to its chemical properties. It may be used to accelerate chemical reactions in research that focuses on developing more efficient industrial processes.

Molecular Biology: The compound’s stability makes it suitable for use in molecular biology applications where controlled reactions are necessary, such as in the study of gene expression or protein interactions.

Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reagent due to its purity and stability, aiding in the accurate measurement of chemical substances.

Environmental Science: Its resistance to degradation could make Potassium (4-(tert-butyl)phenyl)trifluoroborate useful in environmental science research, particularly in studies involving soil or water samples that contain reactive species.

Each application mentioned leverages the unique chemical properties of Potassium (4-(tert-butyl)phenyl)trifluoroborate, demonstrating its versatility and importance in scientific research.

安全和危害

Potassium 4-tert-butylphenyltrifluoroborate causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to not breathe its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

作用机制

Target of Action

Potassium (4-(tert-butyl)phenyl)trifluoroborate, also known as Potassium 4-tert-butylphenyltrifluoroborate, is a special class of organoboron reagents . It primarily targets aryl bromides , which are organic compounds that contain a bromine atom attached to an aromatic ring.

Mode of Action

The compound interacts with its targets through a borylation reaction . This reaction involves the conversion of aryl bromides to arylboronic acids directly under mild conditions . The functional group tolerance of this reaction is considerably high , suggesting that the compound can interact with a wide range of aryl bromides.

Biochemical Pathways

The primary biochemical pathway affected by Potassium (4-(tert-butyl)phenyl)trifluoroborate is the borylation of aryl bromides . This pathway leads to the formation of arylboronic acids, which are important intermediates in organic synthesis. The downstream effects of this pathway include the synthesis of various organic compounds, depending on the specific arylboronic acids produced.

Pharmacokinetics

It is known that the compound is stable under both moisture and air , suggesting that it may have good bioavailability

Result of Action

The primary result of the action of Potassium (4-(tert-butyl)phenyl)trifluoroborate is the formation of arylboronic acids from aryl bromides . These acids are versatile intermediates in organic synthesis, enabling the production of a wide range of organic compounds.

Action Environment

The action of Potassium (4-(tert-butyl)phenyl)trifluoroborate is influenced by environmental factors. The compound is remarkably compliant with strong oxidative conditions , suggesting that it can function effectively in various chemical environments. Additionally, it is stable under both moisture and air , indicating that it can maintain its efficacy and stability in diverse environmental conditions.

属性

IUPAC Name |

potassium;(4-tert-butylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPOMNZPBPIWDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635622 | |

| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 4-tert-butylphenyltrifluoroborate | |

CAS RN |

423118-47-2 | |

| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

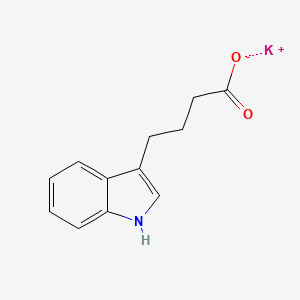

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate](/img/structure/B1324452.png)

![Potassium 3-[4-(morpholine-4-sulfonyl)phenyl]propanoate](/img/structure/B1324469.png)